molecular formula C18H16N2O4 B11494013 methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate

methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate

Cat. No.: B11494013
M. Wt: 324.3 g/mol
InChI Key: OAZLTQNRHLJEGC-UHFFFAOYSA-N
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Description

Methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate is a complex organic compound that features an indole moiety, a nitro group, and a benzoate ester. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate typically involves multiple steps. One common method starts with the preparation of the indole derivative, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitro group can be introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents . The final step involves esterification to form the benzoate ester, typically using methanol and a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate

InChI

InChI=1S/C18H16N2O4/c1-24-18(21)13-8-6-12(7-9-13)16(11-20(22)23)15-10-19-17-5-3-2-4-14(15)17/h2-10,16,19H,11H2,1H3

InChI Key

OAZLTQNRHLJEGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32

Origin of Product

United States

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